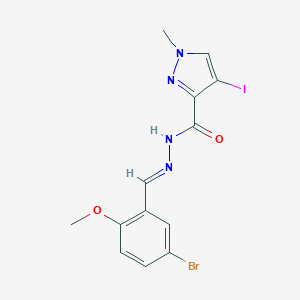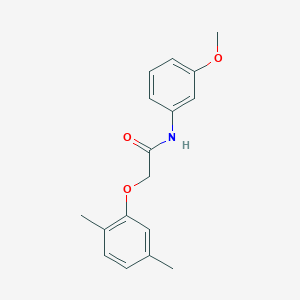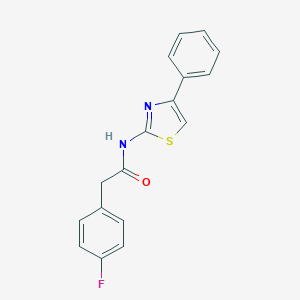![molecular formula C17H17BrN6OS2 B450784 2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B450784.png)
2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-thienylmethylene)acetohydrazide is a complex organic compound that features a triazole ring, a bromoaniline moiety, and a thienylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-thienylmethylene)acetohydrazide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
. standard organic synthesis techniques and equipment would be employed, with a focus on optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the bromoaniline moiety can be reduced to an amine.
Substitution: Halogen atoms in the bromoaniline can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amine .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-thienylmethylene)acetohydrazide involves its interaction with specific molecular targets. The triazole ring and bromoaniline moiety are key functional groups that enable binding to enzymes and receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(3-pyridinylmethylene)acetohydrazide
- 2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(4-methylbenzylidene)acetohydrazide
- 2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(3-methoxybenzylidene)acetohydrazide
Uniqueness
The uniqueness of 2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-thienylmethylene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H17BrN6OS2 |
|---|---|
Molecular Weight |
465.4g/mol |
IUPAC Name |
2-[[5-[(4-bromoanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H17BrN6OS2/c1-24-15(10-19-13-6-4-12(18)5-7-13)21-23-17(24)27-11-16(25)22-20-9-14-3-2-8-26-14/h2-9,19H,10-11H2,1H3,(H,22,25)/b20-9+ |
InChI Key |
ZANUQESDARAERG-AWQFTUOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=CC=CS2)CNC3=CC=C(C=C3)Br |
Isomeric SMILES |
CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CS2)CNC3=CC=C(C=C3)Br |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=CC=CS2)CNC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(N-{3-nitrobenzoyl}ethanehydrazonoyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B450701.png)

![Methyl 4-(4-bromophenyl)-2-[(2,3-dimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450703.png)



![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B450715.png)
![5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate](/img/structure/B450716.png)
![METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450718.png)
![4-(4-Tert-butylphenyl)-2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxamide](/img/structure/B450719.png)


![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(4-isopropylbenzylidene)benzohydrazide](/img/structure/B450722.png)

